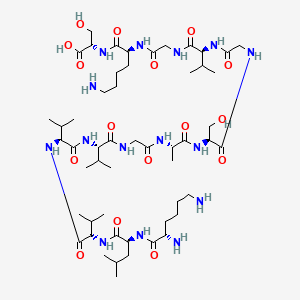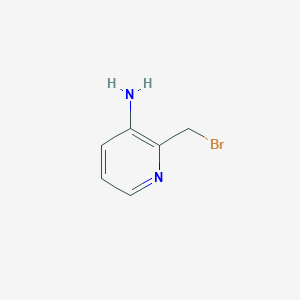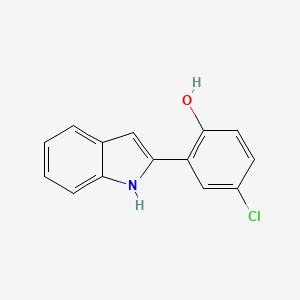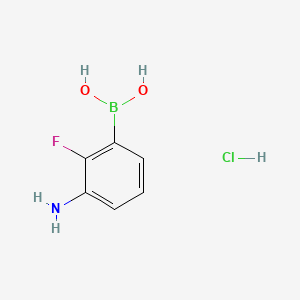
H-Lys-Leu-Val-Val-Val-Gly-Ala-Ser-Gly-Val-Gly-Lys-Ser-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound H-Lys-Leu-Val-Val-Val-Gly-Ala-Ser-Gly-Val-Gly-Lys-Ser-OH is a peptide composed of a sequence of amino acids Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in various biological processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of peptides like H-Lys-Leu-Val-Val-Val-Gly-Ala-Ser-Gly-Val-Gly-Lys-Ser-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next amino acid using coupling reagents like HBTU or DIC.
Repetition: of deprotection and coupling cycles until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers that follow the SPPS protocol. These machines can handle multiple peptide syntheses simultaneously, increasing efficiency and scalability. Additionally, advancements in purification techniques, such as high-performance liquid chromatography (HPLC), ensure the production of high-purity peptides suitable for research and therapeutic applications.
Analyse Des Réactions Chimiques
Types of Reactions
Peptides like H-Lys-Leu-Val-Val-Val-Gly-Ala-Ser-Gly-Val-Gly-Lys-Ser-OH can undergo various chemical reactions, including:
Oxidation: Peptides can be oxidized to form disulfide bonds between cysteine residues, stabilizing their structure.
Reduction: Reduction reactions can break disulfide bonds, leading to changes in peptide conformation.
Substitution: Amino acid residues in peptides can be substituted with other amino acids to modify their properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Site-directed mutagenesis or chemical modification techniques can introduce substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can result in linear peptides with free thiol groups.
Applications De Recherche Scientifique
Peptides like H-Lys-Leu-Val-Val-Val-Gly-Ala-Ser-Gly-Val-Gly-Lys-Ser-OH have diverse applications in scientific research:
Chemistry: Peptides are used as building blocks for the synthesis of more complex molecules and as catalysts in chemical reactions.
Biology: Peptides play roles in cell signaling, enzyme inhibition, and as substrates for studying enzymatic activity.
Medicine: Peptides are explored as therapeutic agents for treating diseases, including cancer, diabetes, and infectious diseases.
Industry: Peptides are used in the development of biomaterials, cosmetics, and as additives in food products.
Mécanisme D'action
The mechanism of action of peptides like H-Lys-Leu-Val-Val-Val-Gly-Ala-Ser-Gly-Val-Gly-Lys-Ser-OH involves their interaction with specific molecular targets, such as receptors, enzymes, or other proteins. These interactions can activate or inhibit signaling pathways, leading to various biological effects. For example, peptides can bind to cell surface receptors, triggering intracellular signaling cascades that regulate cell growth, differentiation, or apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
H-Ile-Lys-Val-Ala-Val-OH: This peptide is known for its role in promoting cell adhesion, neurite outgrowth, and tumor growth by activating MAPK/ERK1/2 and PI3K/Akt signaling pathways.
Gly-His-Lys: This peptide is used in various biochemical applications, including as a substrate for studying enzymatic activity.
Uniqueness
H-Lys-Leu-Val-Val-Val-Gly-Ala-Ser-Gly-Val-Gly-Lys-Ser-OH is unique due to its specific amino acid sequence, which imparts distinct biological properties and potential applications. Its ability to interact with specific molecular targets and modulate signaling pathways makes it a valuable tool in scientific research and therapeutic development.
Propriétés
Formule moléculaire |
C53H97N15O16 |
|---|---|
Poids moléculaire |
1200.4 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C53H97N15O16/c1-26(2)20-34(62-45(75)32(56)16-12-14-18-54)48(78)66-42(29(7)8)51(81)68-43(30(9)10)52(82)67-41(28(5)6)50(80)58-21-37(71)60-31(11)44(74)63-35(24-69)46(76)57-23-39(73)65-40(27(3)4)49(79)59-22-38(72)61-33(17-13-15-19-55)47(77)64-36(25-70)53(83)84/h26-36,40-43,69-70H,12-25,54-56H2,1-11H3,(H,57,76)(H,58,80)(H,59,79)(H,60,71)(H,61,72)(H,62,75)(H,63,74)(H,64,77)(H,65,73)(H,66,78)(H,67,82)(H,68,81)(H,83,84)/t31-,32-,33-,34-,35-,36-,40-,41-,42-,43-/m0/s1 |
Clé InChI |
WGLBFKGQQGCZFY-FRNJXDOZSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)O)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)N |
SMILES canonique |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(C)C(=O)NC(CO)C(=O)NCC(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CO)C(=O)O)NC(=O)C(CCCCN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-butyl N-[1-(piperidin-2-yl)propyl]carbamate](/img/structure/B13927419.png)
![8-Methyl-9h-pyrido[3,4-b]indole](/img/structure/B13927429.png)


![1,2,4-Triazolo[4,3-a]pyridine-8-carboxylic acid, 2,3-dihydro-3-oxo-, methyl ester](/img/structure/B13927453.png)


![2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B13927468.png)
![[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-[4-methyl-4-(methyldisulfanyl)pentanoyl]amino]propanoate](/img/structure/B13927472.png)


![tert-butyl 2-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-isochromen-8-yl]pyrrolidine-1-carboxylate](/img/structure/B13927496.png)
